molecular formula C7H10NO3P B14565339 Dimethyl pyridin-2-ylphosphonate CAS No. 61864-97-9

Dimethyl pyridin-2-ylphosphonate

Cat. No.: B14565339
CAS No.: 61864-97-9
M. Wt: 187.13 g/mol
InChI Key: CZRCWGPPGJMXRH-UHFFFAOYSA-N
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Description

Dimethyl pyridin-2-ylphosphonate (C₇H₁₀NO₃P) is a phosphonate ester featuring a pyridine ring substituted at the 2-position. The compound combines the electron-deficient pyridine heterocycle with a dimethyl phosphonate group, making it a versatile intermediate in organic synthesis. Its structure enables applications in coordination chemistry (as a ligand) and pharmaceutical synthesis, leveraging the reactivity of the phosphonate ester and the aromatic nitrogen environment .

Properties

IUPAC Name

2-dimethoxyphosphorylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P/c1-10-12(9,11-2)7-5-3-4-6-8-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRCWGPPGJMXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577204
Record name Dimethyl pyridin-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61864-97-9
Record name Dimethyl pyridin-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl pyridin-2-ylphosphonate typically involves the reaction of pyridine derivatives with phosphonate reagents. One common method is the reaction of N-methoxypyridinium salts with sodium dimethyl phosphite in a suitable solvent at low temperatures (below -15°C) to prevent decomposition of the reactants . Another approach involves the nucleophilic substitution of pyridine halides with sodium dimethyl phosphite or triethyl phosphite under harsh reaction conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. The palladium-catalyzed cross-coupling reaction of pyridyl halides with triethyl phosphite is a more recent method that offers improved yields and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridin-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various phosphonate derivatives .

Mechanism of Action

The mechanism of action of dimethyl pyridin-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with dimethyl pyridin-2-ylphosphonate, differing in substituents, heterocycles, or ester groups:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Structural Features Properties/Applications References
This compound C₇H₁₀NO₃P Pyridin-2-yl, dimethyl ester Ligand, synthetic intermediate -
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate C₉H₁₂BrFNO₃P 6-Bromo-pyridin-2-yl, fluoromethyl, diethyl ester Pharmaceutical intermediate (e.g., kinase inhibitors)
Diethyl(pyrrolidin-2-yl)phosphonate C₈H₁₈NO₃P Pyrrolidin-2-yl, diethyl ester Alkaloid synthesis, chiral building block
Dimethyl isopropylphosphonate C₅H₁₃O₃P Isopropyl, dimethyl ester Solvent, cross-coupling reactions
Ethyl [(2-hydroxyphenyl)(pyridinium-2-ylamino)methyl]phosphonate C₁₅H₁₈N₂O₄P⁺ Hydroxyphenyl, pyridinium amino, ethyl ester Potential bioactive agent (e.g., antimicrobial)

Physical and Chemical Properties

  • Solubility : Pyridine-containing phosphonates (e.g., this compound) show moderate polarity, soluble in polar aprotic solvents (DMF, DMSO). Aliphatic analogs like dimethyl isopropylphosphonate are more lipophilic, favoring organic phases .
  • Acidity : The pyridine ring lowers the pKa of the phosphonate group compared to aliphatic derivatives, enhancing reactivity in basic conditions.

Research Findings and Limitations

  • Synthetic Challenges : Steric hindrance in diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate complicates purification, requiring advanced chromatographic techniques .

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